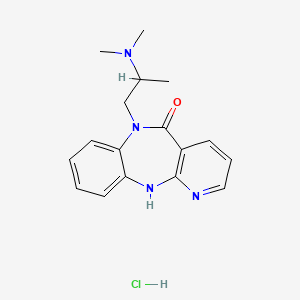
Propizepine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propizepine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C17H21ClN4O and its molecular weight is 332.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Profile
Propizepine hydrochloride functions through multiple mechanisms, primarily by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin. This action is crucial for its antidepressant effects. Additionally, it possesses antihistaminic properties, making it useful in treating allergic reactions.
Clinical Applications
- Depression Treatment : this compound was primarily introduced as an antidepressant. Its efficacy in alleviating depressive symptoms has been documented in various studies, particularly in patients who do not respond well to conventional therapies.
- Anxiety Disorders : Due to its anxiolytic properties, propizepine is sometimes employed off-label for treating anxiety disorders. Its calming effects can help reduce symptoms associated with generalized anxiety disorder and panic attacks.
- Allergic Conditions : The antihistaminic properties allow propizepine to be effective in managing allergic reactions, providing relief from symptoms such as itching, sneezing, and runny nose.
- Pain Management : Some studies suggest that propizepine may have analgesic properties, making it a candidate for pain management therapies, particularly in chronic pain conditions where depression is also present.
Research Applications
Recent research has explored various aspects of propizepine's pharmacodynamics and pharmacokinetics:
- Neuropharmacology Studies : Investigations into the neurochemical pathways affected by propizepine have provided insights into its mechanism of action and potential side effects.
- Comparative Studies : Research comparing propizepine with other antidepressants has highlighted its unique profile and potential advantages in specific patient populations.
- Formulation Development : Ongoing studies focus on optimizing the formulation of propizepine for improved bioavailability and patient compliance.
Case Studies
Several case studies have illustrated the effectiveness of propizepine in clinical settings:
- Case Study 1 : A 45-year-old male with treatment-resistant depression showed significant improvement after being prescribed this compound after failing multiple SSRIs.
- Case Study 2 : An analysis of patients with chronic pain and depression indicated that those treated with propizepine experienced reduced pain levels alongside improvements in mood.
Data Table: Summary of Clinical Findings
Propriétés
Numéro CAS |
14559-79-6 |
|---|---|
Formule moléculaire |
C17H21ClN4O |
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
6-[2-(dimethylamino)propyl]-11H-pyrido[3,2-c][1,5]benzodiazepin-5-one;hydrochloride |
InChI |
InChI=1S/C17H20N4O.ClH/c1-12(20(2)3)11-21-15-9-5-4-8-14(15)19-16-13(17(21)22)7-6-10-18-16;/h4-10,12H,11H2,1-3H3,(H,18,19);1H |
Clé InChI |
DNZVNKSQOUOBOY-UHFFFAOYSA-N |
SMILES |
CC(CN1C2=CC=CC=C2NC3=C(C1=O)C=CC=N3)N(C)C.Cl |
SMILES canonique |
CC(CN1C2=CC=CC=C2NC3=C(C1=O)C=CC=N3)N(C)C.Cl |
Key on ui other cas no. |
14559-79-6 |
Numéros CAS associés |
10321-12-7 (Parent) |
Synonymes |
propizepin propizepine propizepine hydrochloride pyridobenzodiazepine UP 106 Vagran 50 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















